3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-allylphenoxyethyl group.Chemical Reactions Analysis
While specific chemical reactions involving 3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antimicrobial Activities
- A study by Ovonramwen et al. (2019) synthesized a related piperidine derivative and evaluated its antimicrobial activities against various bacteria and fungi. They found moderate antimicrobial effectiveness, suggesting potential applications in infection control (Ovonramwen, Owolabi, & Oviawe, 2019).
Antifungal and Antibacterial Potential
- Research by Iqbal et al. (2017) on N-substituted acetamide derivatives of piperidine demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria. This indicates the potential of piperidine derivatives in developing new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Muhammad Zeeshan Ahmed Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Potential Antihypertensive Agents
- Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring and found some of these compounds effective in lowering blood pressure in a rat model, highlighting their potential as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Cytotoxic and Anticancer Properties
- A study by Dimmock et al. (1998) on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides revealed significant cytotoxicity against various cancer cells, suggesting their potential as anticancer agents (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Allosteric Modulation
- Research by Price et al. (2005) investigated novel compounds including piperidine derivatives for their allosteric modulation of the cannabinoid CB1 receptor. This research provides insights into the development of new drugs targeting the endocannabinoid system (Price, Baillie, Thomas, Stevenson, Easson, Goodwin, McLean, McIntosh, Goodwin, Walker, Westwood, Marrs, Thomson, Cowley, Christopoulos, Pertwee, & Ross, 2005).
properties
IUPAC Name |
3-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-6-15-8-3-4-9-16(15)18-12-10-14-7-5-11-17-13-14;/h2-4,8-9,14,17H,1,5-7,10-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGRVKMGZMEPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride |
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